2,4-DIETHYL 5-{2-[(7-METHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
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Overview
Description
2,4-Diethyl 5-{2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a quinoline moiety, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethyl 5-{2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the methoxy and methyl groups: These groups can be introduced via methylation reactions using reagents like methyl iodide.
Formation of the thiophene ring: This can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Coupling of the quinoline and thiophene moieties: This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,4-Diethyl 5-{2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinoline moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
2,4-Diethyl 5-{2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,4-diethyl 5-{2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt the function of bacterial cell membranes. The exact pathways and targets would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diethyl 5-{2-[(7-methoxyquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate
- 2,4-Diethyl 5-{2-[(4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate
Uniqueness
The uniqueness of 2,4-diethyl 5-{2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. For example, the presence of both methoxy and methyl groups on the quinoline moiety can influence its electronic properties and reactivity.
Properties
IUPAC Name |
diethyl 5-[[2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S2/c1-6-31-23(28)20-14(4)21(24(29)32-7-2)34-22(20)26-18(27)12-33-19-10-13(3)16-9-8-15(30-5)11-17(16)25-19/h8-11H,6-7,12H2,1-5H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZWLIWVDYGURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC3=C(C=CC(=C3)OC)C(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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